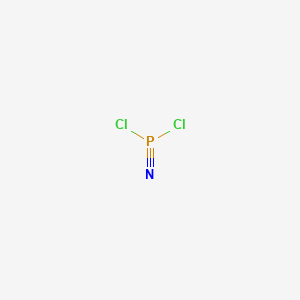
Phosphonitrile chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonitrile chloride, also known as trichlorophosphazene, is a chemical compound that has been widely used in scientific research. It is a colorless, crystalline solid that is highly reactive and versatile in its applications.
Aplicaciones Científicas De Investigación
Phosphonitrile chloride has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a flame retardant, and as a precursor for the synthesis of other phosphorus-containing compounds. It has also been used in the development of new materials, such as polymers and ceramics.
Mecanismo De Acción
The mechanism of action of phosphonitrile chloride is complex and varies depending on its application. In organic synthesis, it is typically used as a nucleophilic catalyst, helping to facilitate reactions between other compounds. In flame retardant applications, it works by releasing phosphoric acid when exposed to heat, which helps to extinguish flames. In the development of new materials, it is used as a building block for the synthesis of more complex compounds.
Efectos Bioquímicos Y Fisiológicos
Phosphonitrile chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It should be handled with care and used only in a well-ventilated laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phosphonitrile chloride in lab experiments is its versatility. It can be used in a wide variety of applications and is highly reactive, making it a useful reagent in organic synthesis. However, it is also highly reactive and can be dangerous if mishandled. It should be used only by experienced researchers in a well-equipped laboratory setting.
Direcciones Futuras
There are many potential future directions for research involving phosphonitrile chloride. One area of interest is the development of new flame retardant materials that are more effective and environmentally friendly. Another area of interest is the development of new polymers and ceramics that have unique properties and applications. Additionally, there is potential for the use of phosphonitrile chloride in the development of new catalysts for organic synthesis. Further research is needed to fully understand the potential applications of this versatile compound.
Conclusion:
Phosphonitrile chloride is a highly reactive and versatile compound that has been widely used in scientific research. Its synthesis method is complex, but the resulting product is highly pure and yields are typically high. It has been used in a wide variety of applications, including organic synthesis, flame retardants, and the development of new materials. While it is highly useful, it should be handled with care and used only in a well-equipped laboratory setting. There are many potential future directions for research involving phosphonitrile chloride, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of phosphonitrile chloride is a complex process that involves the reaction of phosphorus pentachloride with ammonia. The resulting product is purified through a series of distillations and recrystallizations. The yield of the synthesis process is typically high, and the resulting product is highly pure.
Propiedades
Número CAS |
1832-07-1 |
|---|---|
Nombre del producto |
Phosphonitrile chloride |
Fórmula molecular |
Cl2NP |
Peso molecular |
115.88 g/mol |
Nombre IUPAC |
azanylidyne(dichloro)-λ5-phosphane |
InChI |
InChI=1S/Cl2NP/c1-4(2)3 |
Clave InChI |
UXJHQBVRZUANLK-UHFFFAOYSA-N |
SMILES |
N#P(Cl)Cl |
SMILES canónico |
N#P(Cl)Cl |
Otros números CAS |
1832-07-1 |
Pictogramas |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)







